molecular formula C13H12O3S B8606539 4-(Phenylsulfonyl)benzyl alcohol

4-(Phenylsulfonyl)benzyl alcohol

Cat. No.: B8606539
M. Wt: 248.30 g/mol
InChI Key: CTJSJECQOXDNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenylsulfonyl)benzyl alcohol is a benzyl alcohol derivative substituted at the para position with a phenylsulfonyl (-SO₂Ph) group. This structural feature confers unique electronic and steric properties, distinguishing it from other benzyl alcohol derivatives. The sulfonyl group is strongly electron-withdrawing, enhancing the acidity of the benzylic hydroxyl group and influencing its reactivity in organic synthesis, particularly in nucleophilic substitutions or as a protecting group in pharmaceuticals .

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

[4-(benzenesulfonyl)phenyl]methanol

InChI

InChI=1S/C13H12O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

CTJSJECQOXDNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(phenylsulfonyl)benzyl alcohol and selected analogs:

Compound Substituent Molecular Formula Key Properties Applications
This compound -SO₂Ph at C4 C₁₃H₁₂O₃S High acidity (pKa ~8–9), polar due to sulfonyl group, thermally stable Potential use in peptide synthesis, enzyme inhibitors, or polymer intermediates
4-Hydroxybenzyl alcohol (4-HBA) -OH at C4 C₇H₈O₂ pKa ~10.3, water-soluble, antioxidant properties Natural product in Gastrodia elata; neuroprotective agent
4-Methoxybenzyl alcohol -OCH₃ at C4 C₈H₁₀O₂ pKa ~14.5, lipophilic, less acidic Fragrance industry; precursor for pharmaceuticals
4-Fluoro-2-methylbenzyl alcohol -F at C4, -CH₃ at C2 C₈H₉FO Moderate acidity (pKa ~12), halogen-induced stability Building block for agrochemicals or fluorinated drugs
4-Benzyloxybenzyl alcohol -OCH₂Ph at C4 C₁₄H₁₄O₂ Bulky substituent, reduces reactivity of -OH Solid-phase synthesis linker; resin-bound intermediates
4-(Phenylthio)benzyl alcohol -SPh at C4 C₁₃H₁₂OS Thioether group enhances nucleophilicity; lower oxidation stability Sulfur-containing drug intermediates

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The sulfonyl group in this compound significantly lowers the pKa of the hydroxyl group compared to electron-donating substituents (e.g., -OCH₃ in 4-methoxybenzyl alcohol) . This property makes it more reactive in deprotonation reactions.
  • Steric Hindrance : Bulky substituents like -OCH₂Ph (4-benzyloxybenzyl alcohol) reduce accessibility to the hydroxyl group, limiting its utility in certain reactions, whereas the sulfonyl group provides planar steric effects .

Pharmaceutical and Biochemical Relevance

  • Neuroprotection : 4-Hydroxybenzyl alcohol derivatives, such as gastrodin (4-HBA glucoside), are clinically studied for treating neurodegenerative diseases. The sulfonyl analog could enhance blood-brain barrier penetration due to increased polarity .

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